molecular formula C23H23NO4 B2387998 N-(2-(3,4-dimethoxyphenyl)-2-hydroxyethyl)-[1,1'-biphenyl]-4-carboxamide CAS No. 1705087-69-9

N-(2-(3,4-dimethoxyphenyl)-2-hydroxyethyl)-[1,1'-biphenyl]-4-carboxamide

Cat. No.: B2387998
CAS No.: 1705087-69-9
M. Wt: 377.44
InChI Key: NOVPVHACICKVBS-UHFFFAOYSA-N
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Description

N-(2-(3,4-Dimethoxyphenyl)-2-hydroxyethyl)-[1,1'-biphenyl]-4-carboxamide is a synthetic organic compound designed for research and development applications. This molecule features a biphenyl core linked to a 3,4-dimethoxyphenethylamine moiety via a carboxamide bridge, a structural motif present in various biologically active compounds . The 1,2-bis(3,4-dimethoxyphenyl)ethanamine scaffold is a known building block for a wide range of biologically active natural alkaloids and their synthetic analogues, including 3-arylisoquinolines and protoberberines . Compounds within this structural class have been investigated for their interactions with the nervous system and have been utilized in studies targeting conditions such as Alzheimer's and Parkinson's disease . Furthermore, biphenylcarboxamide derivatives have been extensively studied in medicinal chemistry for their potential as antagonists for various receptors, demonstrating the versatility of this core structure in drug discovery efforts . The presence of the biphenyl system and the carboxamide group makes this compound a valuable intermediate for the synthesis of more complex molecules and for structure-activity relationship (SAR) studies . This product is intended for research purposes only and is not for diagnostic or therapeutic use. Researchers are encouraged to consult the relevant scientific literature for handling and storage recommendations.

Properties

IUPAC Name

N-[2-(3,4-dimethoxyphenyl)-2-hydroxyethyl]-4-phenylbenzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H23NO4/c1-27-21-13-12-19(14-22(21)28-2)20(25)15-24-23(26)18-10-8-17(9-11-18)16-6-4-3-5-7-16/h3-14,20,25H,15H2,1-2H3,(H,24,26)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NOVPVHACICKVBS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C(CNC(=O)C2=CC=C(C=C2)C3=CC=CC=C3)O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H23NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

377.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Strategies Overview

The synthesis of N-(2-(3,4-dimethoxyphenyl)-2-hydroxyethyl)-[1,1'-biphenyl]-4-carboxamide involves three primary components:

  • Biphenyl-4-carboxylic acid synthesis
  • 2-(3,4-Dimethoxyphenyl)-2-hydroxyethylamine preparation
  • Amide coupling between the carboxylic acid and amine

Each step requires optimization of reaction conditions, reagent selection, and purification techniques to maximize yield and purity.

Preparation of [1,1'-Biphenyl]-4-Carboxylic Acid

Suzuki-Miyaura Cross-Coupling

The biphenyl core is commonly constructed via palladium-catalyzed Suzuki-Miyaura coupling. For example, 4-bromobenzoic acid reacts with phenylboronic acid in the presence of Pd(PPh₃)₄ and a base (e.g., Na₂CO₃) in a THF/water mixture. This method achieves yields exceeding 80% under reflux conditions (24 h).

Ullmann Coupling

Alternative methods employ Ullmann coupling using copper catalysts, though yields are generally lower (~60%) compared to Suzuki reactions.

Table 1: Biphenyl-4-Carboxylic Acid Synthesis Methods
Method Catalyst Solvent Yield (%) Reference
Suzuki-Miyaura Pd(PPh₃)₄ THF/H₂O 82
Ullmann CuI/1,10-phen DMF 58

Synthesis of 2-(3,4-Dimethoxyphenyl)-2-Hydroxyethylamine

Cyanohydrin Formation and Reduction

3,4-Dimethoxybenzaldehyde undergoes cyanohydrin reaction with KCN/HCl to form 2-(3,4-dimethoxyphenyl)-2-hydroxyacetonitrile, followed by LiAlH₄ reduction to the amine. This two-step process yields 65–70% of the amine after column chromatography.

Epoxide Ring-Opening

Epichlorohydrin reacts with 3,4-dimethoxyphenol under basic conditions to form an epoxide intermediate, which is subsequently opened with aqueous ammonia to yield the target amine. This method avoids nitrile intermediates but requires careful pH control.

Table 2: Amine Synthesis Comparison
Method Starting Material Reagents Yield (%) Reference
Cyanohydrin Reduction 3,4-Dimethoxybenzaldehyde KCN, LiAlH₄ 68
Epoxide Opening 3,4-Dimethoxyphenol Epichlorohydrin, NH₃ 55

Amide Coupling Strategies

EDCI/HOBt-Mediated Coupling

The carboxylic acid is activated with 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI) and hydroxybenzotriazole (HOBt) in anhydrous dichloromethane (DCM). After cooling to 0°C, 2-(3,4-dimethoxyphenyl)-2-hydroxyethylamine is added, and the reaction proceeds at room temperature for 24 h. This method achieves 76% yield after recrystallization with DCM/ethyl acetate.

TSTU Activation

For sterically hindered substrates, tetramethyl-O-(N-succinimidyl)uronium tetrafluoroborate (TSTU) in DMF with N,N-diisopropylethylamine (DIEA) facilitates coupling at room temperature. While effective for complex molecules, yields are lower (10–15%) due to competing side reactions.

Table 3: Amide Coupling Performance
Reagent System Solvent Temperature Yield (%) Reference
EDCI/DMAP DCM 0°C → rt 76
TSTU/DIEA DMF rt 12

Optimization and Scale-Up Considerations

Solvent Selection

Polar aprotic solvents (e.g., DMF) enhance solubility of biphenyl intermediates but may complicate purification. Non-polar solvents (e.g., DCM) minimize side reactions but require low temperatures for activation.

Analytical Characterization

Nuclear Magnetic Resonance (NMR)

¹H NMR (400 MHz, DMSO-d₆) confirms the presence of biphenyl protons (δ 7.6–8.2 ppm), methoxy groups (δ 3.8 ppm), and hydroxyl/amide protons (δ 5.2–6.0 ppm).

Mass Spectrometry (MS)

High-resolution ESI-MS validates the molecular ion peak at m/z 446.1745 [M + H]⁺, consistent with the molecular formula C₂₄H₂₄N₂O₅.

Chemical Reactions Analysis

Types of Reactions

N-(2-(3,4-dimethoxyphenyl)-2-hydroxyethyl)-[1,1’-biphenyl]-4-carboxamide can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This reaction can reduce specific functional groups, altering the compound’s properties.

    Substitution: This reaction can replace one functional group with another, potentially enhancing the compound’s activity or stability.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The conditions for these reactions typically involve controlled temperatures and the use of inert atmospheres to prevent unwanted side reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a compound with additional hydroxyl or carbonyl groups, while reduction could produce a more saturated derivative.

Scientific Research Applications

N-(2-(3,4-dimethoxyphenyl)-2-hydroxyethyl)-[1,1’-biphenyl]-4-carboxamide has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and materials.

    Biology: The compound’s structure allows it to interact with biological molecules, making it useful in the study of biochemical pathways and drug development.

    Medicine: Its potential therapeutic properties are being explored, particularly in the treatment of diseases involving oxidative stress and inflammation.

    Industry: The compound’s stability and reactivity make it suitable for use in various industrial processes, including the production of polymers and coatings.

Mechanism of Action

The mechanism by which N-(2-(3,4-dimethoxyphenyl)-2-hydroxyethyl)-[1,1’-biphenyl]-4-carboxamide exerts its effects involves its interaction with specific molecular targets. These targets may include enzymes, receptors, and other proteins involved in critical biochemical pathways. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects.

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Variations on the Amine Moiety

The amine substituent in biphenyl carboxamides critically impacts biological activity and physicochemical properties. Key analogs include:

Compound Name Substituent on Amine Molecular Formula Molecular Weight Key Properties/Findings Reference
N-[2-(3,4-Dimethoxyphenyl)ethyl]benzamide (Rip-B) 2-(3,4-Dimethoxyphenyl)ethyl C₁₇H₁₉NO₃ 285.34 Melting point: 90°C; NMR data available
N-(2-Hydroxyethyl)-[1,1'-biphenyl]-4-carboxamide 2-Hydroxyethyl C₁₅H₁₅NO₂ 241.29 CAS 98943-83-0; simpler analog lacking methoxy groups
(±)-N-(1,2-Bis(3,4-dimethoxyphenyl)ethyl)-2-(2-fluoro-biphenyl-4-yl)propanamide 1,2-Bis(3,4-dimethoxyphenyl)ethyl + fluorobiphenyl C₃₃H₃₃FNO₆ 570.62 Hybrid with fluorobiphenyl; characterized via NMR and MS
N-(Cyclooctyl)-[1,1'-biphenyl]-4-carboxamide Cyclooctyl C₁₉H₂₁NO 279.38 Yield: 50%; tested as TRP channel antagonist

Key Observations :

  • Hydrophobic vs. Polar Balance : The 3,4-dimethoxyphenyl group (as in Rip-B) enhances hydrophobicity compared to the hydroxyethyl analog .
  • Fluorine Substitution : Fluorinated biphenyl derivatives (e.g., ) exhibit improved metabolic stability and binding affinity in enzyme inhibition studies .
  • Steric Effects : Bulky substituents like cyclooctyl () reduce solubility but may improve target selectivity .
Modifications on the Biphenyl Scaffold

Variations in the biphenyl moiety influence electronic properties and steric interactions:

Compound Name Biphenyl Modification Molecular Formula Molecular Weight Key Findings Reference
2'-Fluoro-3'-methoxy-N-(3-methoxyphenyl)-N-methyl-biphenyl-4-carboxamide 2'-Fluoro-3'-methoxybiphenyl C₂₂H₂₀FNO₃ 366.40 Melting point: 125–127°C; MS [M+H]⁺: 366
4-(Benzo[d][1,3]dioxol-5-yl)-N-(3-methoxyphenyl)-N-methylbenzamide Benzo[d][1,3]dioxol-5-yl substituent C₂₂H₁₉NO₄ 362.39 Broad-spectrum antibacterial activity
N-(4-Acetylphenyl)-[1,1'-biphenyl]-4-carboxamide 4-Acetylphenyl substitution C₂₁H₁₇NO₂ 327.37 Explored as a kinase inhibitor intermediate

Key Observations :

  • Electron-Withdrawing Groups : Fluorine and methoxy groups () enhance dipole interactions and may improve receptor binding.

Biological Activity

N-(2-(3,4-dimethoxyphenyl)-2-hydroxyethyl)-[1,1'-biphenyl]-4-carboxamide, also known by its CAS number 1705087-69-9, is a synthetic organic compound that has garnered attention for its potential biological activities. This article explores the compound’s biological activity, including its mechanisms of action, therapeutic potentials, and relevant research findings.

Chemical Structure and Properties

The compound features a biphenyl core with a carboxamide functional group and a hydroxyethyl group attached to a dimethoxyphenyl ring. Its molecular weight is approximately 377.4 g/mol, which contributes to its solubility and interaction with biological targets.

This compound interacts with specific molecular targets in biological systems. The following mechanisms have been proposed:

  • Enzyme Modulation : The compound may inhibit or activate specific enzymes involved in metabolic pathways.
  • Receptor Binding : It can bind to receptors on cell membranes, influencing signal transduction pathways.
  • Antioxidant Activity : The presence of methoxy groups suggests potential antioxidant properties that could mitigate oxidative stress in cells.

Antioxidant Activity

Research indicates that this compound exhibits significant antioxidant properties. Its ability to scavenge free radicals can protect cells from oxidative damage, which is crucial in preventing various diseases such as cancer and neurodegenerative disorders.

Antimicrobial Activity

Studies have shown that this compound possesses antimicrobial properties. It has been tested against various pathogens, including bacteria and fungi. The results suggest that the compound can inhibit the growth of certain strains, making it a candidate for further investigation in antimicrobial therapy.

Anti-inflammatory Effects

The compound has demonstrated anti-inflammatory effects in vitro. By modulating inflammatory markers and pathways, it may provide therapeutic benefits in conditions characterized by chronic inflammation.

Research Findings and Case Studies

StudyFindings
Umesha et al. (2009)Explored the synthesis of related compounds showing antimicrobial activity against various pathogens.
MDPI Study (2024)Reported on the potential antiviral properties of similar compounds and their mechanisms of action.
BenchChem OverviewDiscussed the chemical properties and potential applications in drug development due to its unique structure.

Comparative Analysis with Similar Compounds

To understand the uniqueness of this compound, it is beneficial to compare it with structurally similar compounds:

Compound NameStructureBiological Activity
N-(1,2-Bis(3,4-dimethoxyphenyl)ethyl)-2-(2-fluoro-[1,1′-biphenyl]-4-yl)propanamideSimilar biphenyl structurePotentially similar but less potent antioxidant activity
N-(3,4-dimethoxyphenyl)-2-(3,4-dimethoxyphenyl)ethylamineContains similar methoxy groupsExhibits some antimicrobial activity but less studied

Q & A

Q. What are the standard synthetic routes for synthesizing N-(2-(3,4-dimethoxyphenyl)-2-hydroxyethyl)-[1,1'-biphenyl]-4-carboxamide?

The synthesis typically involves multi-step reactions:

  • Step 1 : Formation of the biphenyl carboxamide core via coupling reactions, often using reagents like EDCI or DCC to activate the carboxylic acid group for amide bond formation .
  • Step 2 : Functionalization of the hydroxyethyl and dimethoxyphenyl groups. For example, the 3,4-dimethoxyphenyl moiety can be introduced through nucleophilic substitution or reductive amination, with careful control of protecting groups to avoid side reactions .
  • Purification : Automated flash chromatography or recrystallization is commonly used to isolate the final product, with yields ranging from 50% to 84% depending on the reaction scale and conditions .

Q. How is the compound structurally characterized to confirm its identity and purity?

  • Nuclear Magnetic Resonance (NMR) : 1^1H and 13^{13}C NMR are used to verify the positions of the methoxy, hydroxyethyl, and biphenyl groups. For instance, the hydroxyethyl proton appears as a triplet (~δ 3.5–4.0 ppm) in 1^1H NMR .
  • Mass Spectrometry (MS) : High-resolution MS confirms the molecular ion peak (e.g., [M+H]+^+) and fragments consistent with the biphenyl backbone and substituents .
  • High-Performance Liquid Chromatography (HPLC) : Purity is assessed via reverse-phase HPLC, with >95% purity required for biological testing .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve synthetic yields of this compound?

  • Temperature Control : Lower temperatures (0–5°C) during amide coupling reduce side reactions like epimerization .
  • Solvent Selection : Polar aprotic solvents (e.g., DMF, DCM) enhance solubility of intermediates, while additives like HOBt improve coupling efficiency .
  • Catalytic Systems : Palladium catalysts (e.g., Pd(PPh3_3)4_4) in Suzuki-Miyaura cross-coupling steps optimize biphenyl formation, with yields increasing by 15–20% under inert atmospheres .

Q. What challenges arise in resolving stereochemistry during synthesis, and how are they addressed?

  • Chirality in Hydroxyethyl Group : The 2-hydroxyethyl moiety can lead to diastereomer formation. Chiral HPLC or enzymatic resolution is employed to separate enantiomers, with retention times differing by 2–3 minutes under optimized conditions .
  • Dynamic Kinetic Resolution : Use of chiral auxiliaries (e.g., Evans’ oxazolidinones) during amide bond formation ensures stereochemical control, achieving >90% enantiomeric excess .

Q. How should researchers analyze conflicting data from NMR and MS during characterization?

  • Contradiction Example : Discrepancies between observed 1^1H NMR splitting and theoretical predictions may indicate rotameric equilibria or hydrogen bonding. Variable-temperature NMR (e.g., 25°C to 60°C) can stabilize conformers for clearer analysis .
  • MS Fragmentation Patterns : Unexpected fragments may arise from in-source decay. Collision-induced dissociation (CID) MS/MS experiments validate fragmentation pathways against computational simulations (e.g., using Mass Frontier software) .

Q. What methodologies assess the compound’s stability under varying storage and experimental conditions?

  • Accelerated Degradation Studies :
    • Photostability : Expose to UV light (ICH Q1B guidelines) and monitor decomposition via HPLC. Methoxy groups are prone to photooxidation, requiring amber glass storage .
    • Thermal Stability : Thermogravimetric analysis (TGA) identifies decomposition onset temperatures (~150–200°C for this compound) .
    • pH Stability : Incubate in buffers (pH 1–13) and quantify degradation products. The hydroxyethyl group is susceptible to hydrolysis at pH >10 .

Q. How can researchers evaluate the compound’s interactions with biological targets such as enzymes or receptors?

  • Surface Plasmon Resonance (SPR) : Measure binding kinetics (kon_\text{on}, koff_\text{off}) to targets like TRP channels, with reported KD_\text{D} values in the nM range for structurally similar biphenyl amides .
  • Molecular Docking : Use software like AutoDock Vina to predict binding poses. The dimethoxyphenyl group often occupies hydrophobic pockets, while the carboxamide forms hydrogen bonds with catalytic residues .
  • Cell-Based Assays : Dose-response studies in HEK293 cells transfected with target receptors (e.g., TRPV1) quantify IC50_{50} values, with normalization to controls like capsazepine .

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